Specifically, N-(4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has shown promise as a potential anticancer agent due to its cytotoxic activity against various human cancer cell lines. [ [] ] This compound demonstrates broad-spectrum cytotoxicity and exhibits selectivity towards specific cancer types, including lung, colorectal, and breast cancer. [ [] ]
While the precise mechanism of action of N-(4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}phenyl)acetamide remains to be fully elucidated, studies suggest it might function as an aryl hydrocarbon receptor (AhR) ligand. [ [] ] AhR activation is linked to the induction of cytochrome P450 1A1 (CYP1A1), which can lead to the bioactivation of certain compounds, potentially causing cell death in specific cancer cells. [ [] ] This suggests that N-(4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}phenyl)acetamide might induce cell death in cancer cells through AhR activation and subsequent CYP1A1-mediated bioactivation.
The primary application of N-(4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}phenyl)acetamide identified through research is its potential as an anticancer agent. Studies have shown its ability to inhibit the growth of a broad range of human cancer cell lines, suggesting its potential utility in developing novel cancer therapies. [ [] ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2